molecular formula C8HBrCl4N2 B6184932 7-bromo-2,4,6,8-tetrachloroquinazoline CAS No. 2134622-46-9

7-bromo-2,4,6,8-tetrachloroquinazoline

Cat. No.: B6184932
CAS No.: 2134622-46-9
M. Wt: 346.8
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Description

7-Bromo-2,4,6,8-tetrachloroquinazoline is a chemical compound with the molecular formula C8HBrCl4N2 and a molecular weight of 346.82 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitrogen atoms within its quinazoline structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-bromo-2,4,6,8-tetrachloroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the bromination and chlorination of quinazoline derivatives. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

7-Bromo-2,4,6,8-tetrachloroquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinazoline derivatives.

    Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

7-Bromo-2,4,6,8-tetrachloroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2,4,6,8-tetrachloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Bromo-2,4,6,8-tetrachloroquinazoline can be compared with other halogenated quinazoline derivatives, such as:

    6-Bromo-2,4-dichloroquinazoline: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.

    7-Bromo-6-chloroquinazolin-4(3H)-one: Contains a different substitution pattern, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

2134622-46-9

Molecular Formula

C8HBrCl4N2

Molecular Weight

346.8

Purity

95

Origin of Product

United States

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